molecular formula C32H35N3O2 B4909721 11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4909721
M. Wt: 493.6 g/mol
InChI Key: YAKRUMJBDUAHQL-UHFFFAOYSA-N
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Description

11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate aniline derivatives and diketones under acidic or basic conditions.

    Introduction of the diethylamino group: This step involves the substitution of a halogenated intermediate with diethylamine under nucleophilic substitution conditions.

    Propanoylation: The final step involves the acylation of the intermediate with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting ketones to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Concentrated nitric acid for nitration, bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and the dibenzo[b,e][1,4]diazepin-1-one core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-(diethylamino)phenyl]-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O2/c1-4-30(37)35-28-15-11-10-14-26(28)33-27-20-24(22-12-8-7-9-13-22)21-29(36)31(27)32(35)23-16-18-25(19-17-23)34(5-2)6-3/h7-19,24,32-33H,4-6,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKRUMJBDUAHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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